molecular formula C21H21FN6O2 B1654027 Vamifeport CAS No. 2095668-10-1

Vamifeport

Cat. No. B1654027
CAS RN: 2095668-10-1
M. Wt: 408.4
InChI Key: KNYVRFXIVWUGBZ-UHFFFAOYSA-N
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Description

Vamifeport is an oral inhibitor of ferroportin , an enzyme essential for the body’s transport of iron and plays a key role in regulating iron uptake and distribution in the body . It is a specific inhibitor of ferroportin and is currently being investigated for treatment of diseases with ineffective production of red blood cells and iron overload such as sickle cell disease (SCD) .


Molecular Structure Analysis

The chemical formula of Vamifeport is C21H21FN6O2 . The exact mass is 408.17 and the molecular weight is 408.437 . The elemental analysis shows that it contains Carbon (61.76%), Hydrogen (5.18%), Fluorine (4.65%), Nitrogen (20.58%), and Oxygen (7.83%) .

Safety And Hazards

Vamifeport is currently under clinical trials, and its safety and hazards are being evaluated . The safety, tolerability, and clinical beneficial effects of Vamifeport for the treatment of SCD are being explored .

Future Directions

Vamifeport is currently in clinical development for β-thalassemia and sickle cell disease . The first patient has been enrolled in a double-blind, randomized phase-IIa clinical trial evaluating the safety, efficacy, and tolerability of Vamifeport in adult patients with sickle cell disease . The end of enrolment is expected mid-2022 with topline results anticipated at the end of 2022 .

properties

IUPAC Name

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVRFXIVWUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vamifeport

CAS RN

2095668-10-1
Record name Vamifeport [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAMIFEPORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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